molecular formula C7H3ClN4O10S B14626506 1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene CAS No. 58300-66-6

1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene

Cat. No.: B14626506
CAS No.: 58300-66-6
M. Wt: 370.64 g/mol
InChI Key: BIEPBRDNQKKUOS-UHFFFAOYSA-N
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Description

1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene is a complex organic compound characterized by the presence of multiple nitro groups, a chloro group, and a methanesulfonyl group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene typically involves the nitration of benzene derivatives followed by sulfonylation and chlorination reactions. The specific steps may include:

    Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups at the desired positions.

    Sulfonylation: The nitrated benzene derivative is then reacted with methanesulfonyl chloride in the presence of a base to introduce the methanesulfonyl group.

    Chlorination: Finally, the compound is chlorinated using a suitable chlorinating agent such as thionyl chloride or phosphorus pentachloride to introduce the chloro group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale nitration, sulfonylation, and chlorination processes, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Reduction Reactions: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methanesulfonyl group, to form sulfonic acids.

Common Reagents and Conditions

    Substitution: Nucleophiles such as ammonia or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

    Substitution: Products with the chloro group replaced by nucleophiles.

    Reduction: Amino derivatives of the original compound.

    Oxidation: Sulfonic acid derivatives.

Scientific Research Applications

1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.

    Biology: Potential use in studying the effects of nitro and sulfonyl groups on biological systems.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene involves its interaction with various molecular targets and pathways. The nitro groups can participate in redox reactions, while the chloro and methanesulfonyl groups can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that can affect biological systems or catalyze chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-2,4-dinitrobenzene: Lacks the methanesulfonyl group, making it less reactive in certain substitution reactions.

    2,4-Dinitrochlorobenzene: Similar structure but without the methanesulfonyl group, leading to different chemical properties.

    Methanesulfonyl chloride: Contains the methanesulfonyl group but lacks the nitro and chloro groups, making it a simpler compound with different reactivity.

Uniqueness

1-[Chloro(dinitro)methanesulfonyl]-2,4-dinitrobenzene is unique due to the combination of nitro, chloro, and methanesulfonyl groups, which confer distinct chemical properties and reactivity

Properties

CAS No.

58300-66-6

Molecular Formula

C7H3ClN4O10S

Molecular Weight

370.64 g/mol

IUPAC Name

1-[chloro(dinitro)methyl]sulfonyl-2,4-dinitrobenzene

InChI

InChI=1S/C7H3ClN4O10S/c8-7(11(17)18,12(19)20)23(21,22)6-2-1-4(9(13)14)3-5(6)10(15)16/h1-3H

InChI Key

BIEPBRDNQKKUOS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C([N+](=O)[O-])([N+](=O)[O-])Cl

Origin of Product

United States

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